Ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate
Overview
Description
“Ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Prasad et al. synthesized newly ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives .Molecular Structure Analysis
The molecular structure of thiophene derivatives is confirmed using different spectroscopic methods, including FTIR, MS, and 1H-NMR . These methods provide detailed information about the molecular structure and the functional groups present in the compound.Chemical Reactions Analysis
Thiophene derivatives are synthesized through various chemical reactions, including heterocyclization of various substrates . These reactions are crucial for the production of advanced compounds with a variety of biological effects .Physical and Chemical Properties Analysis
Thiophene, the parent compound of the derivative , has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Antimicrobial Activities
Ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate derivatives have been synthesized and investigated for their potential antimicrobial activities. For instance, derivatives such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates have shown significant antibacterial and antifungal properties. These compounds have also demonstrated remarkable antioxidant potential, which could have implications for their use in pharmaceutical applications, especially considering their favorable ADME profiles that align with those of many drugs (Raghavendra et al., 2016).
Heterocyclic Chemistry and Molecular Structure
In the realm of heterocyclic chemistry, this compound plays a crucial role. Its derivatives are pivotal in synthesizing complex molecules with potential therapeutic uses. For example, the synthesis of thiazoles and their fused derivatives has been explored, with some derivatives showing antimicrobial activities against various bacterial and fungal isolates. Such research underscores the versatility of this compound in medicinal chemistry and its contribution to developing new therapeutic agents (Wardkhan et al., 2008).
Crystal Structure Analysis
Detailed crystal structure analysis of ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, a closely related compound, has been conducted to understand its molecular configuration better. The study involved characterizing the crystal structure through X-ray diffraction, Hirshfeld surface analysis, and quantum chemical computations. Such analyses are vital for designing molecules with desired properties by understanding the intermolecular interactions and electronic structure of the compounds. The molecular packing modes and electrostatic potential maps derived from these studies provide insights into the reactivity and interaction potential of these molecules (Akhileshwari et al., 2021).
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, contributing to their diverse biological effects .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its target .
Biochemical Pathways
Thiophene derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological effects . The specific pathways affected would depend on the exact structure of the compound and the nature of its target .
Result of Action
Thiophene derivatives have been found to have a variety of effects at the molecular and cellular level, contributing to their diverse biological effects . The specific effects would depend on the exact structure of the compound and the nature of its target .
Future Directions
Thiophene and its derivatives have shown promising therapeutic properties, making them a topic of interest for medicinal chemists . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is an ongoing area of research . As the world’s population increases, the need for new drug molecules becomes more urgent, and thiophene derivatives could offer some of the greatest hopes for success in the present and future .
Properties
IUPAC Name |
ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c1-2-16-10(15)7-6-18-11(12-7)13-9(14)8-4-3-5-17-8/h3-6H,2H2,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOMTVMWLBGJKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330245 | |
Record name | ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49677602 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
258338-60-2 | |
Record name | ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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